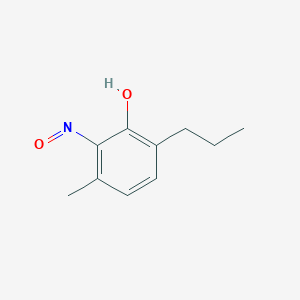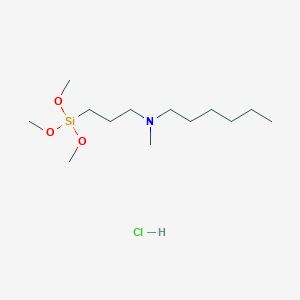
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a hexan-1-amine moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride typically involves the reaction of N-methylhexan-1-amine with 3-chloropropyltrimethoxysilane. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed during hydrolysis can further react with other silanol groups or siloxanes to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often facilitated by the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are silanols and methanol.
Condensation Products: The condensation reactions lead to the formation of siloxane bonds, resulting in polymeric or oligomeric siloxanes.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their biocompatibility and functionality.
Medicine: In medical research, the compound is explored for its potential use in drug delivery systems and as a component of diagnostic tools.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-trimethoxysilylpropyl)butylamine: This compound has a similar structure but with a butyl group instead of a hexyl group.
N-(3-trimethoxysilylpropyl)ethylenediamine: This compound contains an ethylenediamine moiety, providing additional functionality for complexation and coordination chemistry.
Uniqueness
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride is unique due to its specific combination of a hexyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Additionally, the presence of the methyl group on the amine nitrogen enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
139122-82-0 |
|---|---|
Molekularformel |
C13H32ClNO3Si |
Molekulargewicht |
313.93 g/mol |
IUPAC-Name |
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H31NO3Si.ClH/c1-6-7-8-9-11-14(2)12-10-13-18(15-3,16-4)17-5;/h6-13H2,1-5H3;1H |
InChI-Schlüssel |
ASMJTVFUJQVYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)CCC[Si](OC)(OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
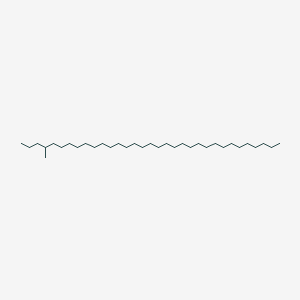
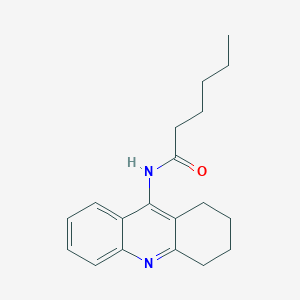
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
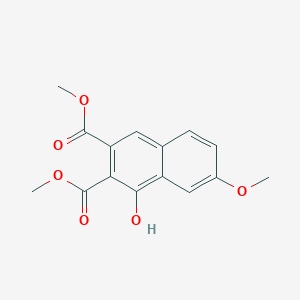
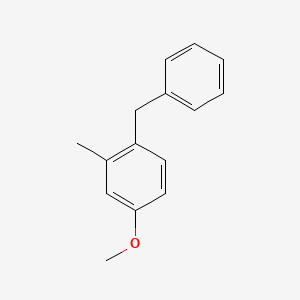
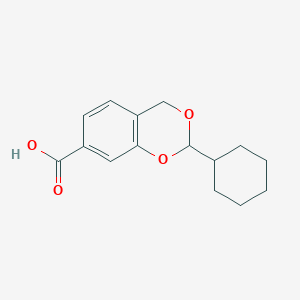
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
